molecular formula C14H7ClFNO2 B6405436 5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid CAS No. 1261955-93-4

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid

Cat. No.: B6405436
CAS No.: 1261955-93-4
M. Wt: 275.66 g/mol
InChI Key: JSWFQJXHWNRUSA-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-3-cyanophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-cyanophenylboronic acid
  • 5-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine
  • 4-(4-Chlorophenyl)-2-fluorobenzoic acid

Uniqueness

5-(4-Chloro-3-cyanophenyl)-2-fluorobenzoic acid is unique due to the presence of both a nitrile group and a fluorine atom on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.

Properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-3-1-8(5-10(12)7-17)9-2-4-13(16)11(6-9)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWFQJXHWNRUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690772
Record name 4'-Chloro-3'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-93-4
Record name 4'-Chloro-3'-cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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